molecular formula C18H20BrN3O2 B5509954 N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide

N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide

Cat. No. B5509954
M. Wt: 390.3 g/mol
InChI Key: LWBCFDCZRRGWAE-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Schiff bases, including compounds similar to N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide, typically involves a condensation reaction between an aldehyde and an amine. For example, the synthesis of related compounds has been achieved by reacting 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide, showcasing the versatility of Schiff base chemistry in producing compounds with varied substituents and structural features (Zhu & Qiu, 2011).

Molecular Structure Analysis

Schiff bases like N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide exhibit interesting molecular structures characterized by the presence of an azomethine (C=N) bond. Crystal structure analyses have revealed that such compounds can crystallize in various space groups, displaying diverse molecular geometries and intermolecular interactions, including hydrogen bonding, which can influence their physical and chemical properties (Zhu & Qiu, 2011).

Chemical Reactions and Properties

The chemical reactivity of Schiff bases is predominantly centered around the azomethine bond, which can undergo various chemical transformations, including hydrogenation, oxidation, and reactions with nucleophiles. These reactions expand the utility of Schiff bases in organic synthesis and the preparation of a wide range of derivatives with potential biological activities.

Physical Properties Analysis

The physical properties of Schiff bases, such as solubility, melting point, and crystalline structure, can vary significantly depending on the substituents present on the phenyl rings and the nature of the aldehyde and amine precursors used in their synthesis. These properties are crucial for determining the compound's applicability in different areas, including material science and drug formulation.

Chemical Properties Analysis

Schiff bases exhibit a variety of chemical properties, including the ability to act as ligands in coordination chemistry, forming complexes with different metal ions. This ability is attributed to the lone pair of electrons on the nitrogen atom of the azomethine group, which can coordinate to metal centers, leading to complexes with interesting catalytic, magnetic, and optical properties.

Scientific Research Applications

Anticancer and Antimicrobial Activities

Schiff base compounds, including those with structures similar to N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide, have been synthesized and evaluated for their potential anticancer activity. For instance, the synthesis and evaluation of certain 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives revealed their anticancer potential against a variety of cancer types, including non-small cell lung, colon, breast, and leukemia, among others (Bekircan, Kucuk, Kahveci, & Bektaş, 2008). Similarly, another study highlighted the antibacterial and antifungal activities of Schiff base compounds, suggesting their potential in fighting microbial infections (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Antioxidant Properties

Research on Schiff bases and their tautomers, including compounds with structural similarities to N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide, has also focused on their antioxidant activity. A theoretical study indicated that certain Schiff bases and their tautomers exhibit significant antioxidant behavior through mechanisms such as hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET), with some compounds showing greater antioxidant power than ascorbic acid (Ardjani & Mekelleche, 2017).

properties

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-4-(4-methoxyanilino)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2/c1-24-17-9-7-16(8-10-17)20-11-3-6-18(23)22-21-13-14-4-2-5-15(19)12-14/h2,4-5,7-10,12-13,20H,3,6,11H2,1H3,(H,22,23)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBCFDCZRRGWAE-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(3-bromophenyl)methylideneamino]-4-(4-methoxyanilino)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.